Pyridinium, 1-amino-
Overview
Description
This compound is part of the broader class of pyridinium salts, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
Synthetic Routes and Reaction Conditions:
Anion Exchange Reaction: The 1-amino pyridinium iodide can undergo anion exchange reactions to form various pyridinium salts with different anions.
Industrial Production Methods: Industrial production of pyridinium, 1-amino- typically involves large-scale quaternization reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product .
Types of Reactions:
Oxidation: Pyridinium, 1-amino- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced pyridinium compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under various conditions.
Major Products:
Oxidation: Oxidized pyridinium derivatives.
Reduction: Reduced pyridinium compounds.
Substitution: Substituted pyridinium salts.
Scientific Research Applications
Pyridinium, 1-amino- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of ionic liquids and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of pyridinium, 1-amino- involves its interaction with molecular targets through its amino group. This interaction can lead to the formation of stable complexes with enzymes or other proteins, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Pyridinium Salts: A broad class of compounds with diverse applications in chemistry and biology.
Cyanomethyl Pyridinium: Known for its versatility in chemical synthesis and applications in creating various heterocycles.
Uniqueness: Pyridinium, 1-amino- is unique due to its amino group, which imparts distinct reactivity and interaction capabilities compared to other pyridinium salts. This makes it particularly valuable in applications requiring specific binding or reactivity profiles .
Properties
IUPAC Name |
pyridin-1-ium-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N2/c6-7-4-2-1-3-5-7/h1-5H,6H2/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZCOWLKXHIVII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328733 | |
Record name | Pyridinium, 1-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45458-31-9 | |
Record name | Pyridinium, 1-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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